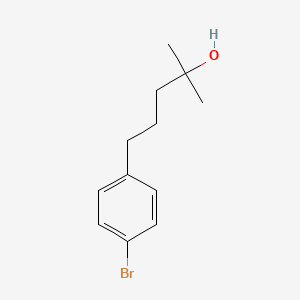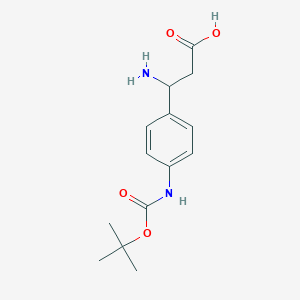
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selective protection of the amino group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound is often used in peptide coupling reactions, where the carboxyl group reacts with amino groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection of the Boc group yields the free amine, which can then participate in further coupling reactions to form peptides.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: Research into drug development often utilizes this compound to design and synthesize peptide-based therapeutics. Its structural properties make it a useful tool in the development of enzyme inhibitors and receptor agonists/antagonists.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid include:
3-Amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid: Similar structure but with variations in the position of the Boc group.
4-((tert-butoxycarbonyl)amino)butanoic acid: Another Boc-protected amino acid with a different carbon chain length.
N-Boc-cis-4-N-Fmoc-amino-L-proline: A Boc-protected amino acid used in peptide synthesis with different protecting groups .
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11(15)8-12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
VGZYANPTTUSKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


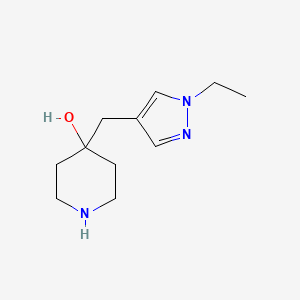

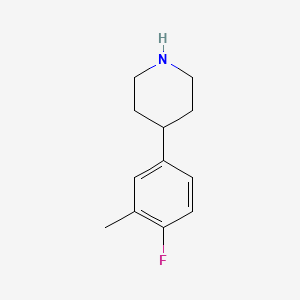


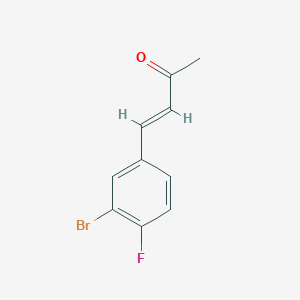
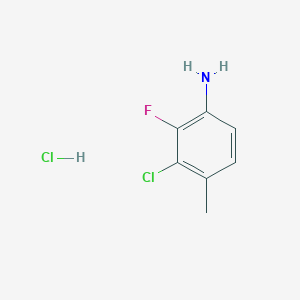
carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

